5-Androstene-3b,16a,17a-triol
CAS No.: 23409-40-7
Cat. No.: VC18470270
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23409-40-7 |
|---|---|
| Molecular Formula | C19H30O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
| Standard InChI | InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17+,18-,19-/m0/s1 |
| Standard InChI Key | GUGSXATYPSGVAY-LFJLJVMTSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O |
| Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 5-Androstene-3b,16a,17a-triol is C19H30O3, with a molar mass of 306.4 g/mol . Its IUPAC name, (3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol, reflects the stereochemical complexity of the molecule . The compound features a Δ⁵ double bond between C5 and C6, distinguishing it from saturated androstane derivatives .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 23409-40-7 | |
| Molecular Formula | C19H30O3 | |
| Molecular Weight | 306.4 g/mol | |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-... | |
| Physical State | Solid |
Stereochemical Considerations
The spatial arrangement of hydroxyl groups at 3β, 16α, and 17α positions dictates its biological activity. For instance, the 3β-OH group is critical for receptor binding, while the 16α- and 17α-OH groups influence metabolic stability . Derivatives such as 5α-Androstan-3β,16α,17β-triol tris-TMS (a trimethylsilyl ether) highlight the role of stereochemistry in analytical applications, as seen in gas chromatography–mass spectrometry (GC-MS) studies .
Biosynthesis and Metabolic Pathways
Endogenous Production
5-Androstene-3b,16a,17a-triol is synthesized via the metabolism of dehydroepiandrosterone (DHEA) or androstenediol. Enzymatic hydroxylation at C16 and C17 positions by cytochrome P450 isoforms (e.g., CYP3A4, CYP7B1) generates the triol structure . Its presence in neonatal urine suggests a role in developmental steroidogenesis, potentially modulating androgen exposure during early life .
Sulfation and Excretion
In human bile, this compound exists as mono- and disulfate conjugates, indicating hepatic sulfotransferase (SULT2A1)-mediated phase II metabolism . Sulfation enhances water solubility, facilitating renal and biliary excretion. Elevated levels in paraquat poisoning cases may reflect disrupted hepatic clearance or oxidative stress-induced steroidogenesis .
Biological Activity and Mechanism of Action
Androgen Receptor Modulation
5-Androstene-3b,16a,17a-triol binds androgen receptors (AR) with lower affinity than testosterone but retains agonist activity, activating transcriptional programs for muscle hypertrophy and bone remodeling. In vitro studies demonstrate its capacity to upregulate AR target genes like FKBP5 and TMPRSS2 in prostate cells.
Tissue-Specific Effects
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Musculoskeletal System: Promotes myoblast differentiation via IGF-1 signaling.
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Integumentary System: Modulates hair follicle miniaturization in androgenetic alopecia by altering local dihydrotestosterone (DHT) levels.
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Hepatobiliary System: Sulfated derivatives contribute to bile acid homeostasis, though their exact role remains under investigation .
Table 2: Comparative Androgenic Activity
| Compound | AR Binding Affinity (Relative to DHT) | Anabolic:Androgenic Ratio |
|---|---|---|
| Testosterone | 100% | 1:1 |
| 5-Androstene-3b,16a,17a-triol | ~30% | 2:1 |
| Dihydrotestosterone (DHT) | 400% | 1:3 |
Research Findings and Clinical Correlations
Neonatal Steroid Profiles
A study analyzing urinary steroids identified 5-Androstene-3b,16a,17a-triol as a marker of fetal adrenal zone activity, with concentrations peaking in the first week of life . This transient elevation may protect against hyperandrogenism during adrenal maturation .
Toxicological Implications
In a case of paraquat poisoning, serum levels of this triol surged 20-fold, suggesting oxidative stress disrupts steroid catabolism . Paraquat-induced mitochondrial dysfunction may inhibit enzymes like 11β-HSD2, prolonging steroid half-lives .
Analytical Challenges
Differentiating 5-Androstene-3b,16a,17a-triol from isomers (e.g., 5α-Androstane-3β,16α,17β-triol) requires high-resolution mass spectrometry. Derivatization with trimethylsilyl groups, as described in NIST data, enhances chromatographic separation .
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